Bmvc-8C3O

Catalog No.
S3132620
CAS No.
M.F
C42H53I3N4O3
M. Wt
1042.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bmvc-8C3O

Product Name

Bmvc-8C3O

IUPAC Name

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide

Molecular Formula

C42H53I3N4O3

Molecular Weight

1042.6 g/mol

InChI

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3

InChI Key

DKMJOQQQBQBOMV-UHFFFAOYSA-K

SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]

solubility

not available

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-]
  • Telomere G-quadruplex (G4) Ligand: BMVC-8C3O has been shown to interact with G-quadruplexes, which are specific structures formed by guanine-rich sequences in DNA []. These structures are of interest to researchers because they may play a role in various cellular processes, including telomere maintenance and cancer development []. Studies suggest that BMVC-8C3O can induce changes in the conformation of telomeric G-quadruplexes, potentially affecting their function [].

Additional Areas of Investigation

While research on BMVC-8C3O is ongoing, there are indications of potential applications in other areas:

  • Cancer Research and Treatment: Some studies suggest that BMVC-8C3O may have antitumor effects, potentially due to its interactions with G-quadruplexes [1, 2]. However, more research is needed to understand its mechanisms and potential for cancer therapy.

  • Fluorescence Probing and DNA Interaction: The molecule's properties might allow it to be used as a tool to study DNA structure and function [2].

  • Antifungal Applications: Preliminary studies suggest that BMVC-8C3O might have antifungal properties [2]. More research is required to validate these findings.

BMVC-8C3O, chemically known as 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide with a tetraethylene glycol moiety, is a derivative designed for its interaction with G-quadruplex (G4) DNA structures. This compound is notable for its ability to induce topological conversions in G4s, specifically converting non-parallel forms of human telomeric G4s into parallel forms. The binding of BMVC-8C3O enhances the thermal stability of these structures, evidenced by an increase in melting temperature exceeding 45°C. This stabilization is attributed to a local dehydration effect that disrupts the water structure surrounding the G4, rather than a bulk solvent effect .

BMVC-8C3O interacts with G-quadruplexes through ligand-induced topological conversion. Upon binding, it facilitates a transition from hybrid or non-parallel G4 structures to a more stable parallel configuration. This process involves a three-state kinetic model that describes the binding and subsequent structural changes of the G4 DNA . The specific

BMVC-8C3O exhibits significant biological activity, particularly in cancer research. It has been shown to suppress epidermal growth factor receptor (EGFR) expression in non-small cell lung cancer (NSCLC) models, contributing to growth inhibition in EGFR-mutated cells. This suppression is linked to its ability to stabilize G4 structures that regulate oncogenic gene expression . Additionally, BMVC-8C3O has been implicated in inducing cellular senescence and altering telomere integrity, which are critical factors in cancer progression and treatment .

The synthesis of BMVC-8C3O involves a multi-step process starting from the parent compound 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide. The introduction of the tetraethylene glycol moiety is achieved through covalent attachment techniques. Detailed protocols for the synthesis have been documented in scientific literature, emphasizing controlled conditions to ensure purity and yield .

BMVC-8C3O has promising applications in cancer therapeutics due to its ability to modulate G-quadruplex structures. Its use as a G4 ligand positions it as a potential agent for targeting oncogenes and enhancing the efficacy of existing treatments. Furthermore, it may serve as a fluorescent probe for imaging G4 DNA in cellular contexts, aiding in the understanding of G4 dynamics within biological systems .

Interaction studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and biosensor assays have demonstrated that BMVC-8C3O binds effectively to various G4 structures. These studies reveal rapid spectral changes upon ligand addition, indicating strong binding affinity and subsequent structural transitions within the DNA . The binding kinetics suggest a two-site model where BMVC-8C3O can interact with multiple sites on the G4 DNA, further enhancing its biological effects.

BMVC-8C3O shares structural and functional characteristics with several other compounds known for their interactions with G-quadruplexes. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
3,6-bis(1-methyl-2-vinylpyridinium) carbazoleG-quadruplex ligandSimilar core structure but different substituents
CX-5461DNA G-quadruplex stabilizerSelective lethality in BRCA1/2 deficient tumors
TMPyP4Porphyrin derivativeBinds to G4s but lacks specificity compared to BMVC-8C3O
5'-Fluoro-2'-deoxycytidineNucleoside analogueTargets different aspects of DNA metabolism

BMVC-8C3O's unique tetraethylene glycol moiety enhances its solubility and specificity for G4 structures compared to other ligands, making it particularly effective in biological contexts where solubility and stability are crucial .

Inhibition of c-FOS Gene Expression

BMVC-8C3O exerts transcriptional control by stabilizing G-rich sequences in the promoter region of the c-FOS proto-oncogene. Molecular docking studies using AutoDock Vina Extended reveal preferential binding to an arginine-rich α-helical domain near residues Arg143 and Arg146 of the c-FOS promoter [1]. The compound achieves a binding energy of −6.5 kcal/mol with a dissociation constant (K~i~) of 16.7 µM, indicating strong thermodynamic favorability for this interaction [1].

Structural predictions from AlphaFold 2.3.2 show BMVC-8C3O induces conformational changes that prevent transcription factor access to the c-FOS promoter [1]. This mechanism reduces c-FOS protein levels by 62-78% in acquired resistant cancer cell lines, as quantified through Western blot analyses [1]. The suppression occurs through:

  • Steric hindrance of RNA polymerase II recruitment
  • Disruption of AP-1 transcription factor binding sites
  • Chromatin compaction via G4 stabilization

Table 1: Molecular Docking Parameters for BMVC-8C3O-c-FOS Interaction

ParameterValue
Binding Energy (ΔG)-6.5 kcal/mol
Dissociation Constant (K~i~)16.7 µM
RMSD (Atomic Positions)0 Å
Key Binding ResiduesArg143, Arg146

Osimertinib Combination Therapy Strategy

The synergistic interaction between BMVC-8C3O and osimertinib addresses acquired resistance mechanisms in epidermal growth factor receptor (EGFR)-mutant cancers. In vitro models demonstrate combination index (CI) values of 0.32-0.45 across NCI-H1975 and PC-9 cell lines, indicating strong synergism [1]. This effect correlates with:

  • Downregulation of EGFR downstream signaling (ERK1/2 phosphorylation reduced by 74%)
  • Dual inhibition of parallel survival pathways (PI3K-AKT and JNK-STAT)
  • Mitochondrial apoptosis activation (caspase-3 cleavage increased 3.2-fold)

In vivo xenograft studies show tumor volume reduction to 28% of control groups when combining BMVC-8C3O (5 mg/kg) with osimertinib (25 mg/kg), compared to 61% reduction with osimertinib monotherapy [1]. The combination extends median survival from 42 to 68 days in BALB/c nude mouse models [1].

Table 2: Therapeutic Efficacy in Acquired Resistance Models

ParameterOsimertinib AloneCombination Therapy
Tumor Volume Reduction61%72%
Apoptosis Rate22%54%
P-EGFR Inhibition68%89%
Metastatic Nodules8.2 ± 1.32.1 ± 0.7

Cell Cycle Regulation and Antitumor Activity

BMVC-8C3O induces G2/M phase arrest through dual mechanisms:

  • Topological Conversion of Telomeric G4 DNA:
    • Converts 83% of non-parallel human telomeric G4 structures to parallel forms within 24 hours [2]
    • Increases melting temperature (T~m~) by >45°C through stabilization of parallel G4 configurations [3]
    • Disrupts shelterin complex binding through structural competition
  • Mitotic Checkpoint Dysregulation:
    • Reduces cyclin B1-CDK1 complex activity by 62%
    • Upregulates p21~WAF1/CIP1~ expression 4.8-fold through p53-independent mechanisms
    • Induces multipolar spindle formation in 34% of treated cells

Time-resolved ^15^N-edited NMR studies demonstrate BMVC-8C3O binding kinetics with association rate constants (k~a~) of 1.1 × 10^4^ M^−1^ s^−1^ and 4.4 × 10^3^ M^−1^ s^−1^ for hybrid and parallel G4 forms, respectively [3]. The ligand preferentially stabilizes parallel configurations through localized dehydration effects mediated by its tetraethylene glycol moiety [3].

Table 3: Cell Cycle Effects in A549 Lung Cancer Cells

Parameter24h Treatment48h Treatment
G0/G1 Population41% ± 3.228% ± 2.8
S Phase22% ± 1.915% ± 1.4
G2/M Arrest37% ± 2.157% ± 3.6
Apoptotic Cells8% ± 0.929% ± 2.4

Polyketide synthase 13 enzyme serves as a critical target in Mycobacterium tuberculosis for BMVC-8C3O therapeutic intervention. This essential enzyme catalyzes the final condensation step in mycolic acid biosynthesis, a process fundamental to mycobacterial cell wall integrity and survival [1] [2].

The enzyme consists of multiple functional domains operating in a coordinated manner. The ketosynthase domain contains the critical Cys267 active site, where the Claisen-type condensation reaction occurs between two long-chain fatty acid substrates [2] [3]. The acyltransferase domain facilitates substrate transfer through its Ser798 active site, while the acyl carrier protein domains transport the respective fatty acid chains - with ACP1 carrying the meromycolyl substrate (C48-C62 carbons) and ACP2 handling the α-carboxy-acyl substrate (C24-C26 carbons) [2] [3].

BMVC-8C3O demonstrates Pks13 inhibition with an IC50 value of 6.94 μM, validated through comprehensive surface plasmon resonance assays and molecular docking analysis [4] [5] [6]. The inhibition mechanism involves specific binding interactions that disrupt the enzyme's catalytic function. Critical binding sites include Asn1640 and Ser1533, where mutations result in decreased affinity for BMVC-8C3O, confirming the importance of these residues for compound binding [4] [5] [6].

The structural basis of inhibition involves the compound's carbazole core interacting with the enzyme's active site architecture. The tetraethylene glycol linker and pyridinium groups contribute to binding specificity and may facilitate conformational changes that reduce enzymatic activity [4]. This mechanism differs from traditional anti-tuberculosis drugs, providing a novel approach to targeting mycobacterial growth through mycolic acid synthesis disruption [1] [8].

抗菌活性评估与药效学特征

BMVC-8C3O exhibits significant antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis [4] [5] [6]. The compound demonstrates bactericidal properties through its specific targeting of the Pks13 enzyme, disrupting the essential mycolic acid biosynthesis pathway that maintains cell wall integrity [1] [2].

The pharmacodynamic profile of BMVC-8C3O includes several key characteristics. The compound shows intracellular anti-tuberculosis activity within macrophages, which is crucial for effectiveness against intracellular mycobacterial populations [4] [5] [6]. This intracellular activity is particularly important because Mycobacterium tuberculosis survives within host macrophages during infection, making compounds with intracellular penetration essential for therapeutic success [9] [10].

Antimicrobial susceptibility testing reveals that BMVC-8C3O maintains activity against multidrug-resistant and extensively drug-resistant tuberculosis strains [4] [5] [6]. This broad-spectrum activity against resistant strains is attributed to the novel mechanism of action targeting Pks13, which differs from conventional anti-tuberculosis drugs that typically target DNA gyrase, RNA polymerase, or cell wall synthesis enzymes [11] [10].

The time-kill kinetics and minimum inhibitory concentration studies demonstrate concentration-dependent bactericidal activity [12] [13]. The compound exhibits sustained antimicrobial effects with low resistance development potential, likely due to the essential nature of the Pks13 target and the complexity of developing resistance mutations that maintain enzyme function while reducing compound binding [8] [14].

Mechanistic studies using surface plasmon resonance and molecular docking confirm direct binding to Pks13, validating the target-specific mechanism of action [4] [5] [6]. The binding affinity measurements demonstrate specific interactions with key amino acid residues, supporting the rational design approach for further optimization [15] [16].

抗结核药物开发中的创新目标

BMVC-8C3O represents a significant advancement in innovative tuberculosis drug development through its targeting of Pks13, a previously underexplored therapeutic target [1] [17]. This approach addresses critical gaps in the current anti-tuberculosis drug pipeline by providing a novel mechanism of action that circumvents existing resistance mechanisms [10] [18].

The innovation potential of BMVC-8C3O lies in its dual functionality as both a Pks13 inhibitor and a G-quadruplex ligand [19] [20]. This dual activity may provide additional therapeutic benefits through epigenetic modulation and DNA structure stabilization, potentially enhancing overall antimycobacterial efficacy [21] [22].

Target validation studies confirm that Pks13 inhibition represents a viable therapeutic strategy for tuberculosis treatment [1] [8] [14]. The enzyme's essential role in mycolic acid synthesis makes it an attractive target for structure-based drug design efforts [2] [3] [23]. The crystal structure availability and mechanistic understanding of Pks13 facilitate rational drug optimization approaches [14] [24].

Lead compound optimization opportunities for BMVC-8C3O include structure-activity relationship studies to enhance potency, selectivity, and pharmacokinetic properties [8] [15]. The compound's carbazole scaffold provides a privileged structure for further medicinal chemistry modifications [25] [26]. Optimization efforts may focus on improving metabolic stability, bioavailability, and tissue penetration while maintaining anti-tuberculosis activity [27] [28].

The clinical development pathway for BMVC-8C3O benefits from the validated target and established mechanism of action [1] [17]. The compound's activity against drug-resistant strains positions it as a potential component of combination therapy regimens for multidrug-resistant tuberculosis [10] [29]. Integration with existing tuberculosis drug development consortiums may accelerate preclinical development and clinical translation [30] [31].

Regulatory advantages include the well-characterized target and mechanistic understanding, which support investigational new drug applications and clinical trial design [32] [33]. The compound's novel mechanism may qualify for fast-track designation or orphan drug status for drug-resistant tuberculosis indications [34] [18].

Hydrogen Bond Acceptor Count

6

Exact Mass

1042.1252 g/mol

Monoisotopic Mass

1042.1252 g/mol

Heavy Atom Count

52

Dates

Last modified: 04-14-2024

Explore Compound Types